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molecular formula C8H7O3- B1228975 Mandelate CAS No. 769-61-9

Mandelate

Cat. No. B1228975
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-M
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Patent
US05463064

Procedure details

In 66 ml of acetone were dissolved 17.7 g of dl-1-benzyl-3-hydroxypyrrolidine and 15.2 g of D-(-)-mandelic acid with heating and the solution was allowed to stand overnight at 4° C. to deposit crystals. Then, 8.5 g of the crystals thus deposited were collected and recrystallized from 26 ml of acetone to provide 5.1 g of D-(-) -mandelate of (S)-(-)-1-benzyl-3-hydroxypyrrolidine. The specific rotation [α]D20 was -45.5° C. (c=1, methanol). When the recrystallization was further repeated, the specific rotation was not changed. The melting point was 101°-102° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C@@H:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:12]([N:19]1[CH2:23][CH2:22][CH:21]([OH:24])[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CC(C)=O>[C:1]([O-:11])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:12]([N:19]1[CH2:23][CH2:22][C@H:21]([OH:24])[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Quantity
66 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
Then, 8.5 g of the crystals thus deposited were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 26 ml of acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05463064

Procedure details

In 66 ml of acetone were dissolved 17.7 g of dl-1-benzyl-3-hydroxypyrrolidine and 15.2 g of D-(-)-mandelic acid with heating and the solution was allowed to stand overnight at 4° C. to deposit crystals. Then, 8.5 g of the crystals thus deposited were collected and recrystallized from 26 ml of acetone to provide 5.1 g of D-(-) -mandelate of (S)-(-)-1-benzyl-3-hydroxypyrrolidine. The specific rotation [α]D20 was -45.5° C. (c=1, methanol). When the recrystallization was further repeated, the specific rotation was not changed. The melting point was 101°-102° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C@@H:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:12]([N:19]1[CH2:23][CH2:22][CH:21]([OH:24])[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CC(C)=O>[C:1]([O-:11])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:12]([N:19]1[CH2:23][CH2:22][C@H:21]([OH:24])[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Quantity
66 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
Then, 8.5 g of the crystals thus deposited were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 26 ml of acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05463064

Procedure details

In 66 ml of acetone were dissolved 17.7 g of dl-1-benzyl-3-hydroxypyrrolidine and 15.2 g of D-(-)-mandelic acid with heating and the solution was allowed to stand overnight at 4° C. to deposit crystals. Then, 8.5 g of the crystals thus deposited were collected and recrystallized from 26 ml of acetone to provide 5.1 g of D-(-) -mandelate of (S)-(-)-1-benzyl-3-hydroxypyrrolidine. The specific rotation [α]D20 was -45.5° C. (c=1, methanol). When the recrystallization was further repeated, the specific rotation was not changed. The melting point was 101°-102° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C@@H:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:12]([N:19]1[CH2:23][CH2:22][CH:21]([OH:24])[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CC(C)=O>[C:1]([O-:11])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:12]([N:19]1[CH2:23][CH2:22][C@H:21]([OH:24])[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Quantity
66 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
Then, 8.5 g of the crystals thus deposited were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 26 ml of acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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